N-[4-(2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]benzenesulfonamide
Overview
Description
N-[4-(2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N4O3S3 and its molecular weight is 484.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 484.06975403 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
N-[4-(2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]benzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), a crucial enzyme involved in various physiological processes such as pH regulation and CO2 transport. Studies have shown these compounds to exhibit low nanomolar or subnanomolar inhibition of human carbonic anhydrase isoforms II, IX, and XII, which are relevant to glaucoma, cancer, and obesity, respectively. For instance, benzenesulfonamides incorporating flexible triazole moieties have demonstrated significant intraocular pressure lowering activity, a key therapeutic action for glaucoma treatment (Nocentini et al., 2016). Additionally, novel benzenesulfonamide derivatives bearing a triazole ring have been highlighted as selective carbonic anhydrase II inhibitors, emphasizing the structure-activity relationship crucial for developing selective inhibitors for therapeutic applications (Ewies et al., 2022).
Anticancer Activity
Certain benzenesulfonamide derivatives have shown promising anticancer properties. For example, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides displayed cytotoxic activity towards human cancer cell lines, with some derivatives inducing apoptosis and caspase activity in cancer cells, suggesting potential therapeutic roles in cancer treatment (Żołnowska et al., 2016).
Antimicrobial and UV Protection
Benzenesulfonamide derivatives have also been applied in antimicrobial treatments and UV protection. A study involving thiazole azodyes containing sulfonamide moiety demonstrated effective UV protection and antimicrobial properties on cotton fabrics, showcasing the compound's versatility beyond medicinal applications (Mohamed et al., 2020).
Properties
IUPAC Name |
N-[4-[2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S3/c1-2-26-21(20-9-6-14-30-20)23-24-22(26)31-15-19(27)16-10-12-17(13-11-16)25-32(28,29)18-7-4-3-5-8-18/h3-14,25H,2,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXKPJSMQZNKAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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